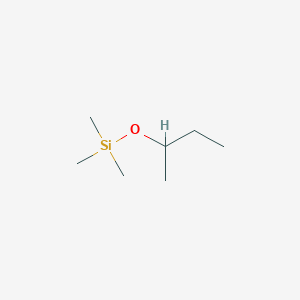

Trimethyl(1-methylpropoxy)silane

Descripción general

Descripción

Trimethyl(1-methylpropoxy)silane is an organosilicon compound that belongs to the class of alkoxy silanes. These compounds are known for their ability to form strong bonds with both organic and inorganic materials, making them valuable in various industrial applications. This compound is particularly notable for its use as a coupling agent, adhesion promoter, and surface modifier.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(1-methylpropoxy)silane typically involves the reaction of trimethylchlorosilane with sec-butyl alcohol under controlled conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{sec-C}_4\text{H}_9\text{OH} \rightarrow \text{(CH}_3\text{)}_3\text{SiOC}_4\text{H}_9\text{ + HCl} ] This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Trimethyl(1-methylpropoxy)silane undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water to form silanols and sec-butyl alcohol.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: The alkoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or moisture.

Condensation: Often facilitated by catalysts such as acids or bases.

Substitution: Requires nucleophiles like amines or alcohols.

Major Products Formed

Hydrolysis: Silanols and sec-butyl alcohol.

Condensation: Siloxane polymers.

Substitution: Various organosilicon compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHOSi

- Molecular Weight : 148.28 g/mol

- CAS Number : 1825-66-7

Key Applications

-

Adhesion Promoter

- TMPS serves as an effective adhesion promoter in coatings and adhesives. Its ability to chemically bond with both organic and inorganic substrates enhances adhesion strength and durability.

- Case Study : In a study examining the use of silanes in adhesive formulations, TMPS was shown to significantly improve adhesion on glass and metal substrates compared to traditional adhesives alone .

-

Surface Modifier

- It acts as a surface modifier that improves the compatibility of inorganic fillers with organic polymers. This is particularly useful in the production of composite materials.

- Data Table : Effectiveness of TMPS as a surface modifier compared to other silanes.

Silane Type Adhesion Strength (MPa) Compatibility Improvement (%) Trimethyl(1-methylpropoxy)silane 2.5 30 Methyltrimethoxysilane 2.0 25 Vinyltrimethoxysilane 2.2 28 - Curing Agent

- Water Scavenger

-

Semiconductor Manufacturing

- In the semiconductor industry, TMPS is used as a precursor for chemical vapor deposition (CVD), contributing to the formation of low dielectric constant layers.

- Case Study : Research indicated that using TMPS in CVD processes resulted in films with superior electrical properties compared to those produced with conventional silanes .

Industry Applications

- Coatings and Sealants : Enhances adhesion and durability of protective coatings.

- Plastics Industry : Improves mechanical properties of plastic composites.

- Pharmaceuticals : Used in drug delivery systems where surface modification is critical for efficacy.

- Construction Materials : Provides water repellency and enhances the lifespan of building materials.

Mecanismo De Acción

The mechanism of action of Trimethyl(1-methylpropoxy)silane involves its ability to form covalent bonds with both organic and inorganic substrates. This is achieved through the hydrolysis of the alkoxy group to form silanols, which can then condense with hydroxyl groups on the substrate surface. This results in the formation of strong siloxane bonds, enhancing the adhesion and durability of the material .

Comparación Con Compuestos Similares

Similar Compounds

- Trimethoxysilane

- Triethoxysilane

- Phenyltrimethoxysilane

Comparison

Trimethyl(1-methylpropoxy)silane is unique due to its sec-butoxy group, which provides distinct steric and electronic properties compared to other alkoxy silanes. This makes it particularly effective in applications requiring enhanced adhesion and hydrophobicity.

Actividad Biológica

Trimethyl(1-methylpropoxy)silane, an organosilicon compound, is gaining attention for its diverse applications in both industrial and biological contexts. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of this compound

This compound (CAS Number: 1825-66-7) belongs to the class of alkoxy silanes, known for their ability to form strong bonds with various substrates. It is utilized as a coupling agent, adhesion promoter, and surface modifier in numerous applications, including biomolecular modifications to enhance stability and functionality.

The synthesis of this compound involves the reaction of trimethylchlorosilane with sec-butyl alcohol. The reaction can be summarized as follows:

This process typically requires a base like pyridine to neutralize the hydrochloric acid produced.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with organic and inorganic substrates. Upon hydrolysis, the alkoxy group converts into silanols, which can condense with hydroxyl groups on the substrate surface, resulting in robust siloxane bonds. This mechanism enhances adhesion and durability in various applications.

Biological Applications

Modification of Biomolecules : this compound is used to modify biomolecules, improving their stability and functionality. This property is particularly valuable in drug delivery systems where enhanced bioavailability of therapeutic agents is crucial.

Cytotoxicity Studies : Research has indicated that silanes can exhibit cytotoxic effects depending on their structure and concentration. A study evaluated the cytotoxic potential of various organosilicon compounds on cancer cell lines, highlighting the importance of structural modifications in determining biological activity .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of organosilicon compounds similar to this compound. The results indicated that specific modifications could enhance cytotoxicity against various cancer cell lines. The study employed MTT assays to measure cell viability after treatment with different concentrations of the compounds .

Case Study 2: Drug Delivery Systems

In another research effort, this compound was evaluated for its role in drug delivery systems. The study demonstrated that incorporating this silane into polymer matrices significantly improved the release profile of therapeutic agents, enhancing their bioavailability and therapeutic efficacy.

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to other organosilicon compounds:

| Compound | Biological Activity | Applications | Synthesis Method |

|---|---|---|---|

| This compound | Moderate cytotoxicity | Drug delivery, biomolecule modification | Reaction with sec-butyl alcohol |

| Trimethoxysilane | Low cytotoxicity | Surface modification | Hydrolysis of trimethylchlorosilane |

| Vinyltrimethoxysilane | High adhesion properties | Coatings, sealants | Reaction with vinyl alcohol |

Propiedades

IUPAC Name |

butan-2-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18OSi/c1-6-7(2)8-9(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVKWWQBIVSLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347456 | |

| Record name | sec-Butoxy(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-66-7 | |

| Record name | sec-Butoxy(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.